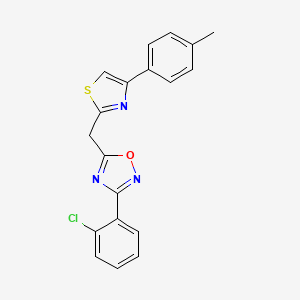
Boc-D-Me2Aoc-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-D-Me2Aoc-OH” is a chemical compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 . It is an amino acid derivative.
Synthesis Analysis
The synthesis of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H27NO4 . The structure includes a Boc group, which is a protecting group used in organic synthesis .Chemical Reactions Analysis
The Boc group in “this compound” can be removed via deprotection reactions. One common method for the selective deprotection of the N-Boc group involves the use of solid acid catalysts . Another method involves the use of strong acids such as trifluoroacetic acid .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 373.6±21.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa is predicted to be 4.03±0.21 .科学的研究の応用
Photocatalytic Applications
Boron compounds, including those related to BOC (di-tert-butyl dicarbonate), have been explored for their photocatalytic properties. For example, boron-doped photocatalysts have shown enhanced visible light-driven photocatalytic performance due to their unique interaction mechanisms such as p–n junction and Schottky junction effects. These materials are suitable for applications in environmental pollution control, such as air cleaning and water purification, by degrading pollutants under light irradiation (Ni et al., 2016).
Boron Carbide in Nuclear Reactors
Boron carbide, a boron-containing compound, is utilized in nuclear reactors as a control material due to its ability to absorb neutrons. The study of its behavior under neutron irradiation helps in understanding its limitations and developing strategies to extend its lifespan in reactor applications (Simeone et al., 2000).
Organic Synthesis and Catalysis
BOC-related chemistry, particularly BOC2O (di-tert-butyl dicarbonate), plays a significant role in organic synthesis. It is employed for the protection of NH or OH groups during synthetic procedures. Studies have explored mild and efficient procedures for the removal of excess BOC2O, indicating its importance in the synthesis of complex organic molecules (Basel & Hassner, 2001).
Electrochemical Applications
Boron-doped materials have been investigated for their bioelectrocatalytic activities. For instance, boron-doped carbon materials have been used to construct bioelectrodes that exhibit enhanced catalytic activities for oxygen reduction, highlighting their potential in energy conversion and biosensing applications (So et al., 2016).
Environmental Remediation
N-doped boron compounds have been synthesized for photocatalytic applications, showing excellent performance in the removal of pollutants such as NO in air. The introduction of nitrogen into the boron compound structure enhances the photocatalytic activity under visible light, making these materials promising for air purification and environmental remediation efforts (Dong et al., 2012).
作用機序
The mechanism of action for the protection and deprotection of the Boc group involves several steps. For protection, the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . For deprotection, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid .
将来の方向性
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBDQKDNCPZPM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

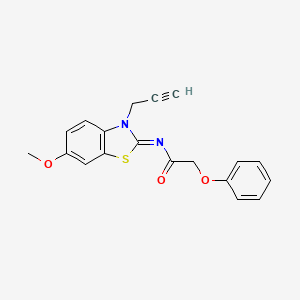
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)
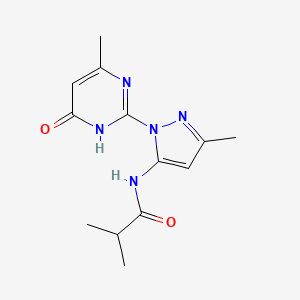
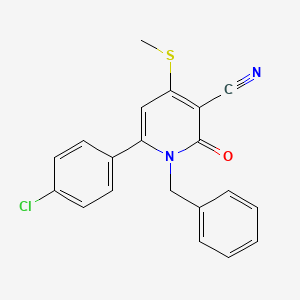
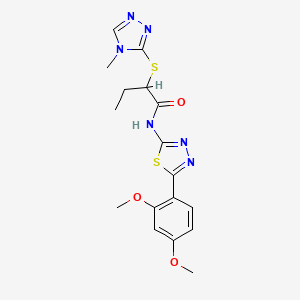
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2653166.png)
![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

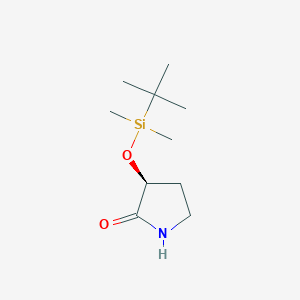

![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)
